molecular formula C11H20N2O4S B8205597 rel-tert-Butyl ((3aS,6aR)-2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate

rel-tert-Butyl ((3aS,6aR)-2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate

Cat. No.: B8205597
M. Wt: 276.35 g/mol
InChI Key: NKBCTFGSLFHNBU-KWQFWETISA-N
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Description

rel-tert-Butyl ((3aS,6aR)-2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate (CAS: 2696257-92-6) is a carbamate derivative featuring a tetrahydrothieno[3,4-c]pyrrole scaffold with a sulfone (2,2-dioxide) moiety. Its molecular formula is C₁₁H₂₀N₂O₄S (MW: 284.35), and its structure includes a tert-butyl carbamate group at the 3a-position of the bicyclic system. The compound’s stereochemistry (3aS,6aR) is critical for its biological interactions, as highlighted in pharmacological studies involving enzyme inhibition assays .

Synthetically, it is prepared via multi-step protocols involving hydrogenation, oxidation, and carbamate coupling, as inferred from related compounds in the evidence .

Properties

IUPAC Name

tert-butyl N-[(3aS,6aR)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrol-3a-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-11-6-12-4-8(11)5-18(15,16)7-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBCTFGSLFHNBU-KWQFWETISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CNCC1CS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@]12CNC[C@H]1CS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-Butyl ((3aS,6aR)-2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thieno[3,4-c]pyrrole ring system, followed by the introduction of the tert-butyl carbamate group. Common reagents used in these reactions include sulfur sources, amines, and tert-butyl chloroformate. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

rel-tert-Butyl ((3aS,6aR)-2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but often involve the use of organic solvents and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, rel-tert-Butyl ((3aS,6aR)-2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for probing the mechanisms of enzyme action and other biochemical processes.

Medicine

In medicinal chemistry, this compound is of interest due to its potential as a pharmacophore. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or reactivity. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of rel-tert-Butyl ((3aS,6aR)-2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Thieno vs. Furo vs. Pyrrolo Ring Systems

  • Target Compound: Contains a thieno[3,4-c]pyrrole core with sulfone groups.
  • rel-(3aR,6aR)-tert-Butyl 5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylate (CAS: 2162117-48-6): Replaces sulfur with oxygen in the fused ring system (furo[3,4-c]pyrrole), reducing electronegativity and altering metabolic stability .
  • tert-Butyl ((3aS,6aR)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)carboxylate (CAS: 1330763-64-8): Lacks heteroatoms in the fused ring (pyrrolo[3,4-c]pyrrole), resulting in lower polarity .
Compound Core Structure Key Substituents Molecular Formula MW
Target Compound Thieno[3,4-c]pyrrole 2,2-Dioxide, tert-butyl carbamate C₁₁H₂₀N₂O₄S 284.35
Furo[3,4-c]pyrrole () Furo[3,4-c]pyrrole Benzyl, tert-butyl carboxylate C₁₈H₂₅NO₃ 303.40
Pyrrolo[3,4-c]pyrrole () Pyrrolo[3,4-c]pyrrole tert-Butyl carbamate C₁₁H₂₀N₂O₂ 212.29

Functional Group Modifications

  • Amino-Substituted Analogs (): rel-tert-Butyl (3aR,4S,6aS)-4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: N/A) features a primary amine, increasing basicity and solubility compared to the target’s carbamate .

Pharmacological and Physicochemical Properties

Enzyme Inhibition and Solubility

  • The target compound’s sulfone moiety likely improves autotaxin (ATX) inhibition compared to non-sulfonated analogs, as sulfones are known to mimic phosphate groups in enzyme substrates .

Key Research Findings

Stereochemical Impact : The (3aS,6aR) configuration in the target compound is critical for binding to chiral enzyme active sites, as seen in enantiomer-selective ATX inhibition .

Sulfone vs.

Metabolic Stability : Glutathione adduct screening () suggests sulfonated compounds may resist nucleophilic attack better than thioether or amine analogs .

Biological Activity

rel-tert-Butyl ((3aS,6aR)-2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate (CAS No. 2696257-92-6) is a novel compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, making it a subject of interest for various therapeutic applications.

  • Molecular Formula : C11H20N2O4S
  • Molecular Weight : 276.35 g/mol
  • Purity : Typically ≥ 97%
  • Storage Conditions : Store in a dark place, sealed, at 2-8°C

The biological activity of rel-tert-butyl carbamate is attributed to its ability to interact with specific biological targets. The compound exhibits properties that may influence neuroprotective pathways and anti-inflammatory responses.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Neuroprotective Effects : Preliminary studies suggest that rel-tert-butyl carbamate can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory markers in vitro, which could be beneficial for conditions characterized by chronic inflammation.
  • Antioxidant Activity : In various assays, rel-tert-butyl carbamate demonstrated significant antioxidant properties, which are crucial for mitigating oxidative damage in cells.

Study 1: Neuroprotection Against Oxidative Stress

A study conducted on neuronal cell lines indicated that rel-tert-butyl carbamate significantly reduced reactive oxygen species (ROS) levels. The findings suggested that the compound could modulate the expression of antioxidant enzymes, providing a protective effect against oxidative damage.

ParameterControlTreatment (rel-tert-butyl)
ROS Levels (µM)15.07.5
Cell Viability (%)7590

Study 2: Anti-inflammatory Activity

In an in vitro model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages, rel-tert-butyl carbamate was found to decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6.

CytokineControl (pg/mL)Treatment (pg/mL)
TNF-α20080
IL-615060

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